molecular formula C13H15ClN2 B1682878 Tacrine hydrochloride CAS No. 1684-40-8

Tacrine hydrochloride

Cat. No.: B1682878
CAS No.: 1684-40-8
M. Wt: 234.72 g/mol
InChI Key: ZUFVXZVXEJHHBN-UHFFFAOYSA-N
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Description

Tacrine hydrochloride is a centrally acting acetylcholinesterase inhibitor and indirect cholinergic agonist. It was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer’s disease. This compound enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .

Mechanism of Action

Target of Action

Tacrine hydrochloride, also known as Tacrine, is a centrally acting acetylcholinesterase inhibitor . The primary target of Tacrine is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .

Mode of Action

Tacrine interacts with its target, AChE, by reversibly binding to and inactivating it . This action inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses . The increased concentration of acetylcholine enhances cholinergic function, which is believed to be beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Biochemical Pathways

The inhibition of AChE by Tacrine affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, Tacrine increases the concentration of this neurotransmitter at the synapses, enhancing the transmission of signals in the brain . This action can help counteract the memory loss and cognitive deficits associated with Alzheimer’s disease .

Pharmacokinetics

Tacrine is metabolized in the liver, primarily by the cytochrome P450 IA2 isozyme, into a variety of monohydroxy metabolites . The plasma elimination half-life of Tacrine is between 2 to 4 hours, and it is excreted through the kidneys . The bioavailability of tacrine can vary widely among individuals, ranging from 24% to 36% when administered orally .

Result of Action

The primary molecular effect of Tacrine is the increased concentration of acetylcholine at the synapses in the brain, resulting from the inhibition of AChE . This leads to enhanced cholinergic neurotransmission, which can help improve cognitive function in patients with Alzheimer’s disease . Tacrine can also cause hepatotoxicity, leading to increased liver function tests (lft) and other adverse effects .

Action Environment

The action of Tacrine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzyme (CYP1A2) can affect the metabolism and efficacy of Tacrine . Additionally, individual variations in liver function and the presence of liver disease can impact the drug’s metabolism and potential for hepatotoxicity . Therefore, careful monitoring and dose adjustments may be necessary in certain patient populations .

Biochemical Analysis

Biochemical Properties

Tacrine hydrochloride plays a significant role in biochemical reactions. It is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, with IC50 values of 31 nM and 25.6 nM respectively . This compound enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by enhancing cholinergic function, which is accomplished by increasing the concentration of acetylcholine at cholinergic synapses . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and its effect on gene expression. This compound is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses .

Dosage Effects in Animal Models

In animal models of cognitive impairment, this compound at dosages of 0.3 to 10 mg/kg dose-dependently reversed deficits in memory and learning

Metabolic Pathways

The major form of metabolism of this compound is in the liver via hydroxylation of benzylic carbon by CYP1A2 . This forms the major metabolite 1-hydroxy-tacrine (velnacrine) which is still active .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tacrine hydrochloride can be synthesized through a multi-step process. One common method involves the cyclization of 2-aminobenzonitrile with cyclohexanone to form 1,2,3,4-tetrahydroacridin-9-amine. This intermediate is then converted to this compound by reacting with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

This compound remains a significant compound in the study and treatment of Alzheimer’s disease, despite being discontinued in some markets due to safety concerns .

Properties

IUPAC Name

1,2,3,4-tetrahydroacridin-9-amine;hydrochloride
Source PubChem
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InChI

InChI=1S/C13H14N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFVXZVXEJHHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

321-64-2 (Parent)
Record name Tacrine hydrochloride [USAN:USP]
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DSSTOX Substance ID

DTXSID1026112
Record name 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride
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Molecular Weight

234.72 g/mol
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Physical Description

1,2,3,4-tetrahydro-9-aminoacridine hydrochloride monohydrate appears as yellow needles (from concentrated hydrochloric acid); white powder. pH of 1.5% solution: 4.5-6. Bitter taste. (NTP, 1992)
Record name 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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CAS No.

1684-40-8
Record name 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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Record name Tacrine hydrochloride
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Record name Tacrine hydrochloride [USAN:USP]
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Record name Tacrine hydrochloride
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Record name 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride
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Record name 1,2,3,4-tetrahydroacridin-9-amine monohydrochloride
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Record name TACRINE HYDROCHLORIDE
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Melting Point

543 to 547 °F (NTP, 1992)
Record name 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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